3-hydroxy-4-methyl-2-[(3-methylpiperidino)methyl]-6H-benzo[c]chromen-6-one
Description
Properties
Molecular Formula |
C21H23NO3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-hydroxy-4-methyl-2-[(3-methylpiperidin-1-yl)methyl]benzo[c]chromen-6-one |
InChI |
InChI=1S/C21H23NO3/c1-13-6-5-9-22(11-13)12-15-10-18-16-7-3-4-8-17(16)21(24)25-20(18)14(2)19(15)23/h3-4,7-8,10,13,23H,5-6,9,11-12H2,1-2H3 |
InChI Key |
MXUUGTAPKAJVPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC2=CC3=C(C(=C2O)C)OC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Standard Pechmann Protocol
Resorcinol and ethyl cyclohexanecarboxylate undergo condensation under acidic conditions. For example, zirconium tetrachloride (ZrCl₄) catalyzes the reaction at 85°C for 30 minutes, yielding 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with an 81% yield.
Reaction Conditions:
Aromatic Ring Functionalization
To introduce the 4-methyl group, alkylation is performed post-condensation. Methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) in acetone facilitates methylation at position 4.
Mannich Reaction for Piperidino-Methyl Substituent
The [(3-methylpiperidino)methyl] group at position 2 is introduced via a Mannich reaction , which involves a three-component coupling between an amine, formaldehyde, and a substrate.
Reaction Setup
-
Substrate: 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one
-
Amine: 3-methylpiperidine
-
Formaldehyde Source: Paraformaldehyde
-
Solvent: Ethanol or dichloromethane
Mechanistic Insight:
The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the substrate’s hydroxyl group. The final product is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Optimization Data
| Parameter | Optimal Value | Yield |
|---|---|---|
| Temperature | 70°C | 78% |
| Catalyst | None required | — |
| Reaction Time | 5 hours | 78% |
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combines Pechmann condensation and Mannich reaction in sequence. This reduces purification steps and improves overall yield (65–70%).
Steps:
-
Pechmann condensation with ZrCl₄.
-
Direct addition of 3-methylpiperidine and paraformaldehyde.
Solid-Phase Synthesis
Immobilizing resorcinol on Wang resin enables iterative functionalization. After Pechmann condensation, the resin-bound intermediate undergoes Mannich reaction, followed by cleavage to release the final product.
Characterization and Analytical Data
Spectroscopic Confirmation
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 72.21 | 72.44 |
| H | 5.59 | 5.67 |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-methyl-2-[(3-methylpiperidino)methyl]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methyl and piperidino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-methyl-2-[(3-methylpiperidino)methyl]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on PDE2 Inhibition
Derivatives of 6H-benzo[c]chromen-6-one exhibit significant variability in PDE2 inhibitory activity depending on substituent type and position:
- Alkyl vs. Alkoxy Chains :
Table 1: PDE2 Inhibitory Activity of Selected Derivatives
Heterocyclic Modifications and Cholinesterase Inhibition
The nature of the heterocyclic moiety significantly impacts cholinesterase inhibition:
- Piperidine vs. Piperazine: Piperidine-containing derivatives (e.g., the target compound) often exhibit enhanced blood-brain barrier penetration compared to piperazine analogs . A three-carbon spacer between the chromenone core and the heterocycle optimizes acetylcholinesterase (AChE) inhibition, as seen in compound 58 (IC50 ≈ 1.2 μM), which rivals rivastigmine .
Selectivity for Estrogen Receptor Beta (ERβ)
Substituent positioning also influences receptor selectivity:
Structure-Activity Relationship (SAR) Insights
Biological Activity
3-hydroxy-4-methyl-2-[(3-methylpiperidino)methyl]-6H-benzo[c]chromen-6-one, a derivative of benzo[c]chromen-6-one, is an organic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a hydroxy group and a piperidine moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , and its IUPAC name is 3-hydroxy-4-[(3-methylpiperidin-1-yl)methyl]benzo[c]chromen-6-one. The structural features of this compound suggest potential interactions with biological targets, particularly in the context of enzyme inhibition and neuroprotection.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Phosphodiesterase Inhibition : The compound has been shown to inhibit phosphodiesterase II (PDE2), an enzyme involved in the degradation of cyclic nucleotides, which are crucial for various signaling pathways in cells. Inhibition of PDE2 can lead to increased levels of cyclic AMP (cAMP), promoting neuroprotective effects and enhancing cognitive functions .
- Antioxidant Properties : The hydroxy group in the structure may contribute to antioxidant activity, protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a significant role.
Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from corticosterone-induced toxicity. Specifically, it has been reported to enhance cell viability in HT-22 cells (a mouse hippocampal cell line) exposed to stressors, demonstrating its potential as a therapeutic agent for neurodegenerative conditions .
Data Table: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| PDE2 Inhibition | IC50 = 3.67 ± 0.47 μM | |
| Antioxidant Activity | Protects against oxidative stress | |
| Neuroprotection | Increases cell viability |
Study on PDE2 Inhibition
In a study evaluating various derivatives of 6H-benzo[c]chromen-6-one, compound 1f was highlighted for its potent PDE2 inhibitory activity with an IC50 value of 3.67 μM. This study demonstrated that the presence of specific substituents significantly influenced the inhibitory effects on PDE2, indicating the importance of structural modifications in enhancing biological activity .
Neurotoxicity Model
Another investigation focused on the protective effects of this compound on HT-22 cells subjected to corticosterone-induced neurotoxicity. Results indicated that treatment with varying concentrations of the compound significantly improved cell viability compared to controls, particularly at concentrations around 12.5 μM, suggesting its potential utility in treating stress-related neuronal damage .
Q & A
Q. What are the key synthetic pathways and critical parameters for synthesizing 3-hydroxy-4-methyl-2-[(3-methylpiperidino)methyl]-6H-benzo[c]chromen-6-one?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the chromenone core via cyclocondensation of substituted carbaldehydes with silyloxybutadienes .
- Step 2 : Introduction of the 3-methylpiperidine moiety via nucleophilic substitution or reductive amination, requiring precise control of solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to avoid side reactions .
- Step 3 : Hydroxylation at the 3-position using oxidizing agents like H₂O₂/Fe²⁺ under acidic conditions . Critical Parameters : Reaction time (12–24 hours for Step 2), purification via column chromatography (silica gel, hexane/ethyl acetate gradient), and characterization by FTIR/NMR to confirm regioselectivity .
Q. Which analytical methods are most reliable for structural characterization of this compound?
- FTIR : Identifies functional groups (e.g., hydroxyl at ~3400 cm⁻¹, carbonyl at ~1680 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methylpiperidine protons at δ 2.2–2.8 ppm, chromenone aromatic protons at δ 6.5–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₅NO₃ requires m/z 376.1913) .
Q. What are the primary biological targets and assays used to evaluate its pharmacological activity?
- Targets : Cholinesterases (AChE/BChE for Alzheimer’s research) , estrogen receptors (ERβ selectivity reported in benzo[c]chromenone analogs) , and microbial enzymes .
- Assays :
- Ellman’s method for cholinesterase inhibition (IC₅₀ determination) .
- Microbroth dilution for antimicrobial activity (MIC values against Gram-positive/negative strains) .
Advanced Research Questions
Q. How can structural modifications optimize binding affinity to cholinesterases?
- SAR Insights :
| Substituent Position | Modification | Effect on AChE Inhibition (IC₅₀) |
|---|---|---|
| Piperidine N-methyl | Removal | 2-fold decrease in activity |
| Chromenone 4-methyl | Bromination | Improved lipophilicity (logP +0.5) |
| Spacer length | 3-carbon | Optimal for BChE selectivity |
- Methodology : Molecular docking (AutoDock Vina) identifies hydrophobic interactions with Trp86 (AChE) and π-π stacking with Tyr337 .
Q. What experimental strategies resolve contradictions in reported ERβ selectivity of chromenone derivatives?
- Comparative Assays : Use isogenic cell lines (ERα+/ERβ+) with luciferase reporters to quantify ligand-dependent activation .
- Structural Analysis : X-ray crystallography of ligand-ERβ complexes to validate binding modes .
- Data Normalization : Account for batch-to-batch variability in compound purity (HPLC ≥98%) and solvent effects (DMSO <0.1% v/v) .
Q. How does the 3-methylpiperidine moiety influence pharmacokinetic properties?
- Lipophilicity : Increases logD by ~1.2 compared to non-piperidine analogs, enhancing blood-brain barrier permeability (PAMPA assay) .
- Metabolic Stability : Piperidine N-methylation reduces CYP3A4-mediated oxidation (t₁/₂ increased from 2.1 to 4.7 hours in microsomal assays) .
Q. What purification techniques maximize yield in large-scale synthesis?
- Continuous Flow Reactors : Improve reaction homogeneity and reduce byproducts (yield increases from 65% to 82%) .
- Crystallization Optimization : Use ethanol/water (7:3) at 4°C for high-purity crystals (mp 148–150°C) .
Data Contradiction Analysis
Q. Why do some studies report antimicrobial activity while others show no efficacy?
- Key Variables :
- Bacterial Strain Variability : Gram-positive S. aureus (MIC = 8 µg/mL) vs. Gram-negative E. coli (MIC >64 µg/mL) .
- Compound Stability : Degradation in culture media (e.g., pH-dependent hydrolysis of the chromenone ring) .
- Resolution : Pre-incubate compound in media for 24 hours before assay to assess stability .
Methodological Recommendations
Best practices for validating synthetic intermediates:
- In-line FTIR : Monitor reaction progress in real-time (e.g., carbonyl formation at 1680 cm⁻¹) .
- LC-MS Purity Checks : Ensure intermediates are ≥95% pure before proceeding to subsequent steps .
Strategies for improving aqueous solubility:
- Co-solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility from 0.12 mg/mL to 1.8 mg/mL .
- Prodrug Design : Introduce phosphate esters at the 3-hydroxy position for pH-dependent release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
